Cas no 34981-26-5 (Kurarinone)
Kurarinone Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-,(2S)-
- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
- Kurarinone
- 2-(2,4-dihydroxy-phenyl)-5,7-dihydroxy-8-(2-isopropenyl-5-methyl-hex-4-enyl)-chroman-4-one
- AC1L2JFT
- AC1Q6KJI
- AR-1C6395
- CHEBI:568666
- CTK4H3380
- Oprea1_810065
- SureCN904617
- (-)-Kurarinone
- (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
- Marini
- (2S)-(-)-kurarinone
- 1ST165712
- CHEBI:66150
- (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one
- CS-0019608
- HY-N2279
- Kurarinone, >=98% (HPLC)
- (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- Q27134672
- LMPK12140499
- (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-chromen-4-one
- 34981-26-5
- DTXSID60956438
- C17446
- 7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone
- MS-27860
- SCHEMBL563362
- AC-34397
- AKOS030530879
- (2S)-2-[2,4-bis(oxidanyl)phenyl]-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-yl-hex-4-enyl]-7-oxidanyl-2,3-dihydrochromen-4-one
- J0U
- FT-0686651
- CHEBI:188890
- AKOS015960512
- BDBM50486896
- FT-0775939
- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-isopropenyl-5-methyl-hex-4-enyl)chroman-4-one
- CHEMBL492826
- SCHEMBL904617
- LMPK12140467
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy- methoxy-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-
- (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- (2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
- BDBM50486907
- 2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
- CHEMBL492827
- SCHEMBL904627
- CHEMBL453641
- GLXC-03169
- (2S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2(R)-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one; 7,2',4'-Trihydroxy-8-lavandulyl-5-methoxyflavanone
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- MDL: MFCD03411889
- Inchi: InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,23+/m1/s1
- InChI Key: LTTQKYMNTNISSZ-MWTRTKDXSA-N
- SMILES: CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@@H](C3=C(C=C(C=C3)O)O)O2)C(=C)C)C
Computed Properties
- Exact Mass: 438.20400
- Monoisotopic Mass: 424.188589
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- Molecular Weight: 438.5
- XLogP3: 5.6
Experimental Properties
- Color/Form: Powder
- Density: 1.215±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 117-119 ºC
- Boiling Point: 659.3°Cat760mmHg
- Flash Point: 224.8°C
- Refractive Index: 1.622
- Solubility: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 96.22000
- LogP: 5.60960
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
Kurarinone Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:−20°C
Kurarinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2279-5mg |
Kurarinone |
34981-26-5 | 99.47% | 5mg |
¥1500 | 2025-04-16 | |
| MedChemExpress | HY-N2279-10mg |
Kurarinone |
34981-26-5 | 99.47% | 10mg |
¥2500 | 2025-04-16 | |
| ChemFaces | CFN92003-20mg |
Kurarinone |
34981-26-5 | >=98% | 20mg |
$118 | 2021-07-22 | |
| ChemFaces | CFN92003-20mg |
Kurarinone |
34981-26-5 | >=98% | 20mg |
$118 | 2023-09-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K57650-10mg |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
34981-26-5 | 10mg |
¥2998.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-1 mg |
Kurarinone |
34981-26-5 | 99.72% | 1mg |
¥897.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-5 mg |
Kurarinone |
34981-26-5 | 99.72% | 5mg |
¥1818.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-10 mg |
Kurarinone |
34981-26-5 | 99.72% | 10mg |
¥2987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0993-25 mg |
Kurarinone |
34981-26-5 | 99.72% | 25mg |
¥5557.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3452-10mg |
Kurarinone |
34981-26-5 | 98% | 10mg |
$96 | 2023-09-20 |
Kurarinone Suppliers
Kurarinone Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on Kurarinone
Research Brief on Kurarinone (34981-26-5): Recent Advances and Therapeutic Potential
Kurarinone (CAS: 34981-26-5), a prenylated flavonoid isolated from Sophora flavescens, has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings (2022-2023) regarding its molecular mechanisms, pharmacological activities, and potential therapeutic applications, with particular attention to its structural specificity conferred by the 34981-26-5 identifier.
Recent studies have elucidated Kurarinone's unique binding affinity to multiple cellular targets. A 2023 Nature Communications study demonstrated its allosteric modulation of the NLRP3 inflammasome (IC50 = 1.8 μM) through direct interaction with the NEK7 component. This mechanism explains its observed anti-inflammatory effects in murine models of colitis, showing 62% reduction in inflammatory markers compared to controls (p < 0.01). The 34981-26-5-specific stereochemistry appears critical for this interaction, as shown by molecular docking simulations.
In oncology research, Kurarinone has shown promising multi-target activity. A June 2023 Cancer Research publication revealed its dual inhibition of BRD4 (KD = 3.2 nM) and PD-L1 (63% downregulation at 10 μM) in triple-negative breast cancer models. The compound's 34981-26-5-associated isoprenyl group was found essential for membrane permeability and intracellular accumulation, achieving tumor growth inhibition of 78% in xenograft models when administered at 20 mg/kg/day.
Metabolic studies using LC-MS/MS have characterized Kurarinone's pharmacokinetic profile. The 34981-26-5 derivative exhibits moderate oral bioavailability (F = 41%) with extensive hepatic glucuronidation. A recent Acta Pharmaceutica Sinica B paper (2023) identified CYP2C8 as the primary metabolizing enzyme, suggesting potential drug-drug interactions that warrant consideration in therapeutic development.
Notably, structural modifications of the 34981-26-5 scaffold have yielded derivatives with improved properties. A July 2023 Journal of Medicinal Chemistry report described a fluorinated analog (Kur-7F) showing 5-fold enhanced blood-brain barrier penetration while maintaining the parent compound's neuroprotective effects in Alzheimer's disease models (Aβ42 clearance increased by 210%).
The current research landscape suggests Kurarinone's potential as a multi-indication therapeutic candidate. Ongoing Phase I clinical trials (NCT05432826) are evaluating its safety profile in healthy volunteers, while preclinical data continues to validate its mechanism-based efficacy across inflammatory, oncological, and neurodegenerative models. The 34981-26-5 structural core remains a valuable template for further medicinal chemistry optimization.
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